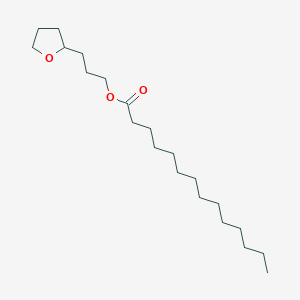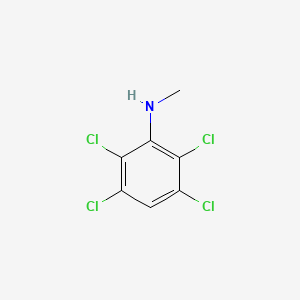
2,3,5,6-Tetrachloro-n-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-n-methylaniline is a chlorinated derivative of aniline, characterized by the presence of four chlorine atoms and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-n-methylaniline typically involves the chlorination of n-methylaniline. One common method is the direct chlorination of n-methylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form n-methylaniline. Subsequent chlorination steps are then carried out to introduce the chlorine atoms at the specific positions on the aromatic ring.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-n-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the aromatic ring.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloro-n-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-n-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,3,5,6-Tetrachlorobenzene: Lacks the amino group, making it less reactive in certain chemical reactions.
N-Methylaniline: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,3,5,6-Tetrachloro-n-methylaniline is unique due to the combination of chlorine atoms and the methyl group on the nitrogen atom. This unique structure imparts specific chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial chemistry.
Properties
CAS No. |
4707-15-7 |
|---|---|
Molecular Formula |
C7H5Cl4N |
Molecular Weight |
244.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-N-methylaniline |
InChI |
InChI=1S/C7H5Cl4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
InChI Key |
BZWKPFBBTRGILQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


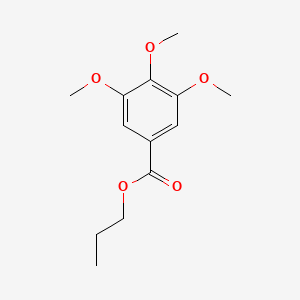
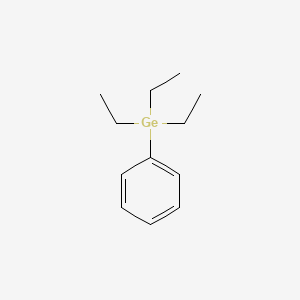


![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
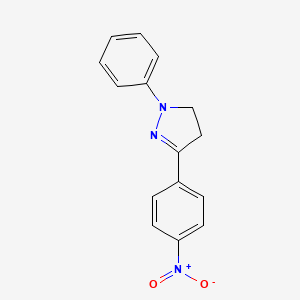
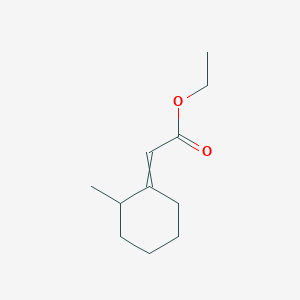
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
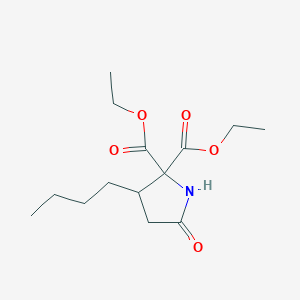
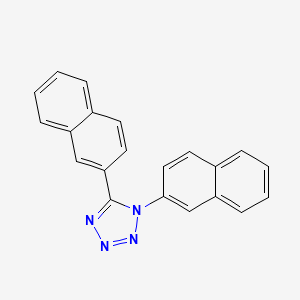
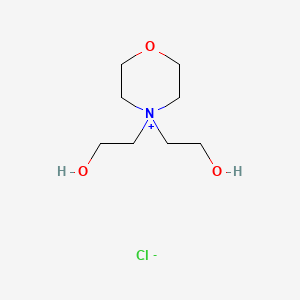
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)
